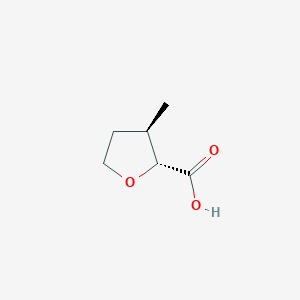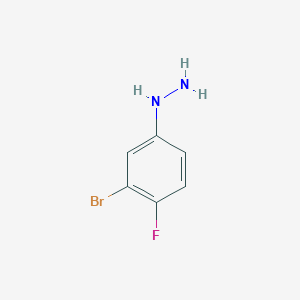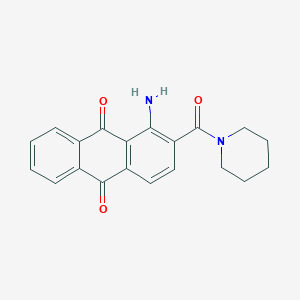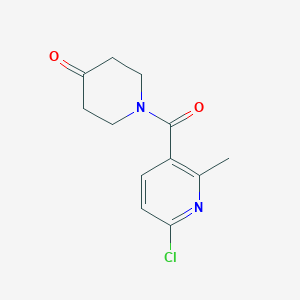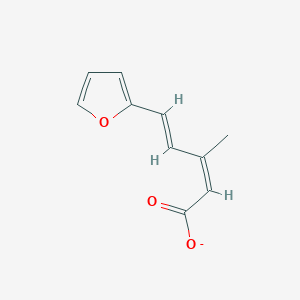
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートは、共役ジエン構造とフラン環の存在を特徴とする有機化合物です。
準備方法
合成経路と反応条件
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートの合成は、通常、フラン-2-カルバルデヒドと適切なジエン前駆体との特定の条件下での反応を含みます。一般的な方法の1つは、ウィッティヒ反応を使用する方法であり、フラン-2-カルバルデヒドをホスホニウムイリドと反応させて目的のジエンエステルを生成します。反応条件には、通常、テトラヒドロフラン(THF)などの非プロトン性溶媒中で、ナトリウムヒドリドまたはtert-ブトキシドカリウムなどの強塩基を使用し、低温で反応を行うことが含まれ、(2Z,4E)異性体の生成を確実にします。
工業的製造方法
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートの工業的製造には、大規模なウィッティヒ反応やその他のオレフィン化技術が含まれる場合があります。方法の選択は、コスト、収率、スケーラビリティなどの要因によって異なります。連続フローリアクターと自動合成プラットフォームは、工業環境での効率と再現性を向上させるために使用できます。
化学反応の分析
反応の種類
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートは、次のようなさまざまな化学反応を起こします。
酸化: m-クロロ過安息香酸(m-CPBA)または四酸化オスミウム(OsO4)などの酸化剤を使用して、対応するエポキシドまたはジオールを形成するように酸化できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化触媒などの試薬を使用して、化合物を飽和エステルまたはアルコールに変換できます。
置換: 求核置換反応はエステル基で起こり、さまざまな誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 室温でジクロロメタン(DCM)中のm-CPBA。
還元: エーテル中のLiAlH4または水素ガス下での炭素上のパラジウム(Pd / C)による水素化。
置換: トリエチルアミン(TEA)などの塩基の存在下で、アミンまたはアルコールなどの求核剤。
主な生成物
酸化: エポキシドまたはジオール。
還元: 飽和エステルまたはアルコール。
置換: 異なるアルキルまたはアリール基を持つアミドまたはエステル。
科学研究への応用
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートは、いくつかの科学研究への応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 治療の可能性のある医薬品化合物の合成のための前駆体として調査されています。
産業: 特定の電子特性または光学特性を持つ材料の開発に使用されています。
科学的研究の応用
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートの作用機序はその特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。この化合物の共役ジエン構造により、電子移動プロセスに関与し、さまざまな生化学的経路に影響を与えることができます。
類似化合物との比較
類似化合物
(2E,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエート: 異なる幾何異性体を持つ異性体。
(2Z,4Z)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエート: 異なる幾何異性体を持つ別の異性体。
フラン-2-カルボン酸: フラン環とカルボキシル基を持つより単純な化合物。
独自性
(2Z,4E)-5-(フラン-2-イル)-3-メチルペンタ-2,4-ジエノエートは、その特定の幾何異性体のために、その異性体や他の類似化合物と比較して、独特の化学反応性と生物活性を備えていることが特徴です。この独自性により、研究や産業におけるターゲットアプリケーションに価値があります。
特性
分子式 |
C10H9O3- |
|---|---|
分子量 |
177.18 g/mol |
IUPAC名 |
(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H10O3/c1-8(7-10(11)12)4-5-9-3-2-6-13-9/h2-7H,1H3,(H,11,12)/p-1/b5-4+,8-7- |
InChIキー |
YQUYSXFOPNDMKO-HTKRNXBHSA-M |
異性体SMILES |
C/C(=C/C(=O)[O-])/C=C/C1=CC=CO1 |
正規SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



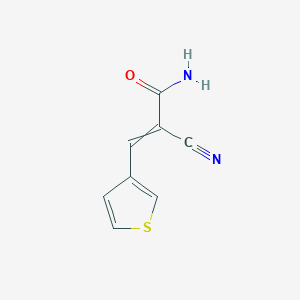
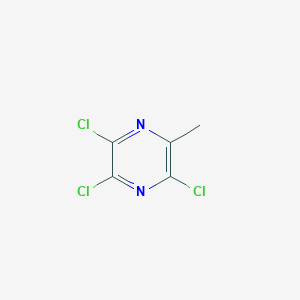
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)

